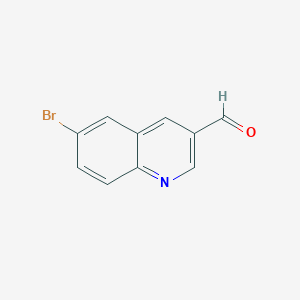

6-Bromoquinoline-3-carbaldehyde

Übersicht

Beschreibung

6-Bromoquinoline-3-carbaldehyde is a chemical compound with the molecular formula C10H6BrNO . It has a molecular weight of 236.07 and is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .

Synthesis Analysis

Quinoline, the core structure of 6-Bromoquinoline-3-carbaldehyde, has been synthesized using various methods . Classical methods include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach protocols . More recent methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis

The InChI code for 6-Bromoquinoline-3-carbaldehyde is 1S/C10H6BrNO/c11-9-1-2-10-8(4-9)3-7(6-13)5-12-10/h1-6H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

6-Bromoquinoline-3-carbaldehyde is a solid compound with a molecular weight of 236.07 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

6-Bromoquinoline-3-carbaldehyde: is a versatile building block in organic synthesis. It is used to construct quinoline derivatives, which are crucial scaffolds in many organic compounds. The bromo group in the compound acts as a reactive site for further functionalization, allowing for the synthesis of complex molecules . This compound is particularly useful in the synthesis of biologically active molecules, where it can be transformed into various quinoline derivatives with potential pharmaceutical applications.

Pharmaceutical Research

In the realm of pharmaceutical research, 6-Bromoquinoline-3-carbaldehyde serves as a precursor for the synthesis of quinoline-based drugs. Quinolines are known for their broad spectrum of biological activities and are a core template in drug design . This compound can be used to create functionalized quinoline motifs that have shown substantial efficacies in medicinal chemistry, paving the way for novel drug development.

Material Science

The application of 6-Bromoquinoline-3-carbaldehyde in material science includes its role in the development of organic electronic materials. Its molecular structure allows for the creation of compounds with specific electronic properties, which can be used in the production of OLEDs (Organic Light Emitting Diodes) and other electronic devices . The compound’s ability to undergo various chemical reactions makes it a valuable component in the synthesis of advanced materials.

Analytical Chemistry

In analytical chemistry, 6-Bromoquinoline-3-carbaldehyde can be utilized as a reagent or a standard in chromatographic analysis and spectrometric methods. Its well-defined structure and reactivity make it suitable for use as a calibration standard in various analytical techniques, aiding in the accurate quantification and identification of substances .

Biochemistry Research

6-Bromoquinoline-3-carbaldehyde: finds its application in biochemistry research where it is used to study protein-ligand interactions and enzyme kinetics. The compound can act as a ligand to bind with proteins, allowing researchers to investigate the binding affinities and structural conformations of biomolecules . This is crucial for understanding the mechanisms of biological processes and for the development of bioactive compounds.

Environmental Science

In environmental science, 6-Bromoquinoline-3-carbaldehyde can be employed in the study of environmental pollutants. Its structural similarity to certain harmful organic compounds makes it a suitable model compound for understanding the behavior and degradation pathways of environmental contaminants . Research involving this compound can lead to better strategies for pollution control and environmental remediation.

Safety And Hazards

Zukünftige Richtungen

Quinoline and its derivatives, including 6-Bromoquinoline-3-carbaldehyde, continue to be a focus of research due to their versatile applications in the fields of industrial and synthetic organic chemistry . Future research will likely continue to explore new synthesis methods, potential biological activities, and applications of these compounds .

Eigenschaften

IUPAC Name |

6-bromoquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-9-1-2-10-8(4-9)3-7(6-13)5-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHCYMZZDAUVQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703467 | |

| Record name | 6-Bromoquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromoquinoline-3-carbaldehyde | |

CAS RN |

1196155-68-6 | |

| Record name | 6-Bromoquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1373085.png)

![6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1373093.png)

![1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B1373094.png)

![ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate](/img/structure/B1373096.png)

![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide](/img/structure/B1373102.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL](/img/structure/B1373103.png)